molecular formula C8H15N5O3S2 B12743828 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- CAS No. 37758-95-5

1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl-

Cat. No.: B12743828
CAS No.: 37758-95-5
M. Wt: 293.4 g/mol
InChI Key: MLRBKPMYTYCDOQ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by subsequent reactions to introduce the sulfonamide and dimethylamino groups . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis or reduced intraocular pressure .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- can be compared with other thiadiazole derivatives, such as:

Properties

CAS No.

37758-95-5

Molecular Formula

C8H15N5O3S2

Molecular Weight

293.4 g/mol

IUPAC Name

1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3,3-trimethylurea

InChI

InChI=1S/C8H15N5O3S2/c1-11(2)8(14)13(5)6-9-10-7(17-6)18(15,16)12(3)4/h1-5H3

InChI Key

MLRBKPMYTYCDOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C

Origin of Product

United States

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